

The Strategic Utility of 2-(Trifluoromethyl)nicotinaldehyde in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Trifluoromethyl)nicotinaldehyde**

Cat. No.: **B046744**

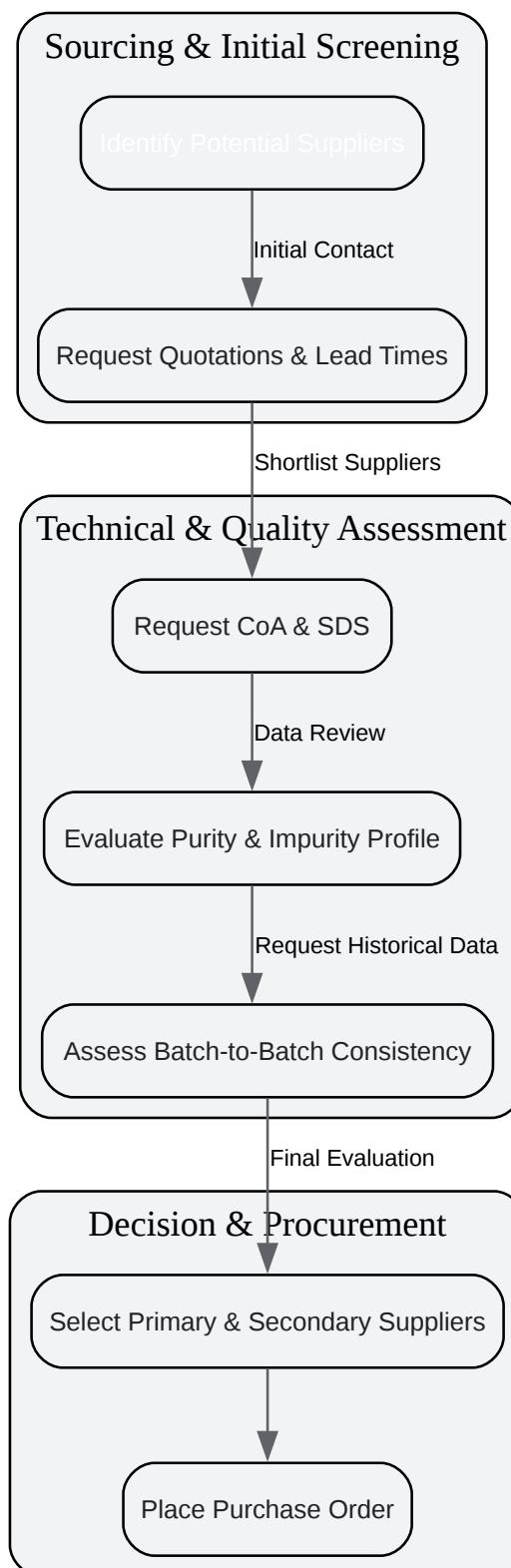
[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Trifluoromethylpyridyl Scaffold

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic structures is a well-established strategy in medicinal and agricultural chemistry. The unique electronic properties of the -CF₃ group, including its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. When coupled with a pyridine ring, a privileged scaffold in drug discovery, the resulting trifluoromethylpyridine (TFMP) moiety offers a versatile platform for the design of potent and selective bioactive agents.^{[1][2]} **2-(Trifluoromethyl)nicotinaldehyde** (CAS No. 116308-35-1), with its reactive aldehyde functionality, serves as a pivotal precursor for the elaboration of this valuable pharmacophore.

Commercial Availability and Supplier Landscape


The accessibility of starting materials is a critical logistical consideration in any research and development program. **2-(Trifluoromethyl)nicotinaldehyde** is commercially available from a range of suppliers, catering to needs from discovery-scale research to bulk manufacturing. When selecting a supplier, it is imperative to consider not only price but also purity, batch-to-batch consistency, and the availability of comprehensive analytical data, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative summary of prominent suppliers for **2-(Trifluoromethyl)nicotinaldehyde**:

Supplier	Purity	Available Quantities	Additional Information
	95%	1g, 5g, 10g, 25g	Provides pricing for various quantities. Storage at 2-8°C is recommended.
	Typically 98%	Inquire for details	Offers supporting analytical data including NMR, HPLC, and LC-MS. ^[3]
	Inquire for details	Custom and bulk quantities available	Provides key chemical identifiers and offers custom synthesis services. ^[4]
	Inquire for details	Bulk/Railcar/Barge, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot	A global supplier for a wide range of specialty chemicals. ^[5]
	Inquire for details	Inquire for details	Notes the requirement for cold-chain transportation.

Supplier Evaluation Workflow

A systematic approach to supplier qualification is essential to mitigate risks in the supply chain. The following workflow outlines a best-practice model for evaluating and selecting a supplier for **2-(Trifluoromethyl)nicotinaldehyde**.

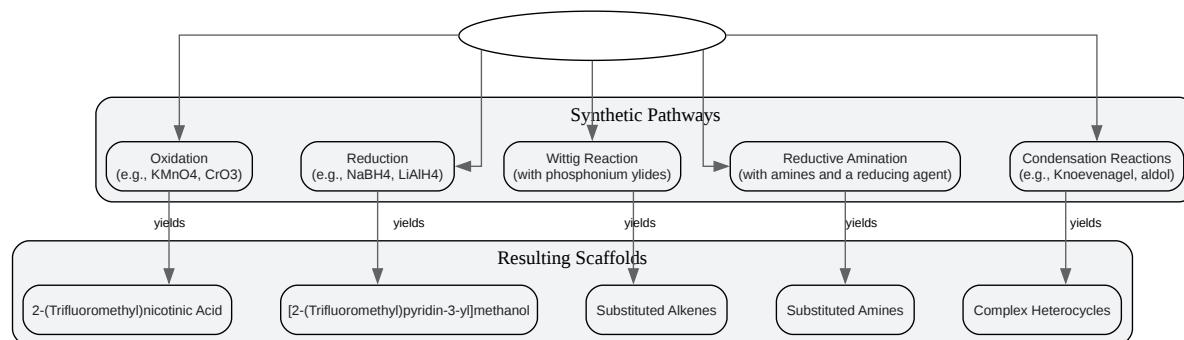
[Click to download full resolution via product page](#)

A structured workflow for supplier qualification.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties is fundamental to its safe handling and effective use in chemical reactions.

Property	Value	Source
CAS Number	116308-35-1	
Molecular Formula	C7H4F3NO	[4]
Molecular Weight	175.11 g/mol	[4]
Purity	95-98% (Typical)	, [3]
Appearance	White to off-white solid	General knowledge
Storage	2-8°C, under inert atmosphere	


Safety Data Sheet (SDS) Highlights:

While a specific, comprehensive SDS for **2-(Trifluoromethyl)nicotinaldehyde** was not publicly available from all suppliers, related compounds' SDSs provide general guidance. For instance, the SDS for 2-Methyl-6-(trifluoromethyl)nicotinaldehyde indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[\[6\]](#) Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Agrochemical Synthesis

The aldehyde group of **2-(Trifluoromethyl)nicotinaldehyde** is a versatile functional handle for a wide array of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Key Synthetic Transformations:

[Click to download full resolution via product page](#)

Key synthetic transformations of **2-(Trifluoromethyl)nicotinaldehyde**.

Role as a Key Intermediate:

The utility of this aldehyde is exemplified by its role as a precursor to 2-(trifluoromethyl)nicotinic acid and its derivatives. These compounds are crucial intermediates in the synthesis of complex molecules, including a catechol-O-methyltransferase (COMT) inhibitor.^{[1][7]} The broader class of trifluoromethylpyridine derivatives has seen extensive use in the agrochemical industry, with over 20 such compounds having acquired ISO common names for use in crop protection.^[2] For instance, the related 6-(Trifluoromethyl)nicotinaldehyde is a key intermediate in the synthesis of Pexidartinib, a CSF-1R kinase inhibitor.^[2]

Experimental Protocols

The following protocols are provided as representative examples of common procedures involving **2-(Trifluoromethyl)nicotinaldehyde** and related compounds. Researchers should adapt these methods to their specific experimental context and always perform a thorough risk assessment before commencing any new procedure.

Oxidation to **2-(Trifluoromethyl)nicotinic Acid**

This protocol is based on general oxidation methods for aldehydes.

Objective: To synthesize 2-(Trifluoromethyl)nicotinic acid from **2-(Trifluoromethyl)nicotinaldehyde**.

Materials:

- **2-(Trifluoromethyl)nicotinaldehyde**

- Potassium permanganate (KMnO₄)

- Acetone

- Water

- Sodium bisulfite

- Hydrochloric acid (HCl)

- Dichloromethane (DCM)

- Magnesium sulfate (MgSO₄)

- Round-bottom flask

- Magnetic stirrer

- Ice bath

- Separatory funnel

- Rotary evaporator

Procedure:

- Dissolve **2-(Trifluoromethyl)nicotinaldehyde** (1.0 eq) in acetone in a round-bottom flask.

- Cool the solution in an ice bath.

- Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirred reaction mixture.
- Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Quench the reaction by the addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
- Acidify the mixture with hydrochloric acid to a pH of approximately 2.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Quality Control by High-Performance Liquid Chromatography (HPLC)

This is a general method for assessing the purity of aromatic aldehydes.

Objective: To determine the purity of a sample of **2-(Trifluoromethyl)nicotinaldehyde**.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- Sample of **2-(Trifluoromethyl)nicotinaldehyde**

Procedure:

- Sample Preparation: Prepare a stock solution of the aldehyde in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
- Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., a 60:40 mixture) with 0.1% TFA.
- HPLC Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 30°C
 - UV Detection Wavelength: 254 nm
- Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity can be determined by the area percentage of the main peak.

Conclusion

2-(Trifluoromethyl)nicotinaldehyde is a high-value chemical intermediate with significant potential in the synthesis of advanced pharmaceutical and agrochemical agents. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for research and development programs targeting novel trifluoromethylpyridine-containing molecules. A thorough understanding of its properties, a robust supplier qualification process, and well-designed synthetic and analytical protocols are essential for leveraging the full potential of this important building block.

References

- FINETECH INDUSTRY LIMITED. 2-Trifluoromethyl-nicotinaldehyde | CAS: 116308-35-1. [\[Link\]](#)
- ECHO CHEMICAL CO., LTD. **2-(Trifluoromethyl)nicotinaldehyde**. [\[Link\]](#)
- MSDS of 2-(2,3-Difluorophenyl)-6-(trifluoromethyl)nicotinaldehyde. (Note: This is for a related compound and should be used for general guidance only).

- PubMed. Efficient synthesis of 2-(trifluoromethyl)
- ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)
- Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 116308-35-1 | 2-(Trifluoromethyl)nicotinaldehyde - Moldb [moldb.com]
- 4. 2-Trifluoromethyl-nicotinaldehyde | CAS: 116308-35-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. parchem.com [parchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Strategic Utility of 2-(Trifluoromethyl)nicotinaldehyde in Advanced Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046744#commercial-availability-and-suppliers-of-2-trifluoromethyl-nicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com